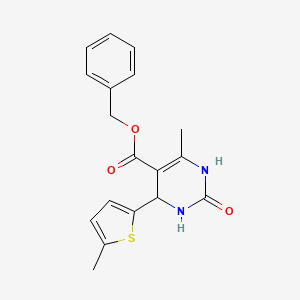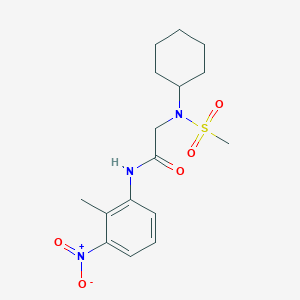![molecular formula C21H18Cl2N2O3S B5234687 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B5234687.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been synthesized and studied extensively in recent years due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the inhibition of several proteins involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells. AKT plays a critical role in cell survival, proliferation, and differentiation. 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of several proteins involved in cancer cell proliferation and survival. In addition, 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is its high potency and selectivity for cancer cells. It has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to study its efficacy in vivo using animal models of cancer. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to optimize the synthesis method of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and to improve its solubility in aqueous solutions. Finally, more research is needed to understand the mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and to identify potential biomarkers for patient selection.
合成法
The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves several steps, including the reaction of 2-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and N-(2-chlorophenyl)benzamide. The final product is obtained after purification and isolation. This synthesis method has been optimized to produce high yields of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide with high purity.
科学的研究の応用
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT and STAT3.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-16-6-2-3-7-18(16)22)17-12-10-15(11-13-17)21(26)24-20-9-5-4-8-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCMTZHXCMUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)




![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)

![1-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5234691.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)
